5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and an oxetanyl-piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Oxetanyl-Piperidine Moiety: This step involves the reaction of oxetane with piperidine under controlled conditions to form 1-(oxetan-3-yl)piperidine.
Substitution on the Pyrimidine Ring: The oxetanyl-piperidine moiety is then introduced to the pyrimidine ring through a nucleophilic substitution reaction, where the pyrimidine ring is activated by an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The oxetanyl-piperidine moiety can be substituted with other functional groups under nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancers.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1-(Oxetan-3-yl)piperazine: Similar in structure but lacks the pyrimidine ring.
2-{[1-(Oxetan-3-yl)piperidin-4-yl]oxy}pyridine: Similar but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Ethyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to the combination of its ethyl-substituted pyrimidine ring and the oxetanyl-piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C14H21N3O2 |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
5-ethyl-2-[1-(oxetan-3-yl)piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C14H21N3O2/c1-2-11-7-15-14(16-8-11)19-13-3-5-17(6-4-13)12-9-18-10-12/h7-8,12-13H,2-6,9-10H2,1H3 |
InChI Key |
KELJNJFJQFQAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3COC3 |
Origin of Product |
United States |
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